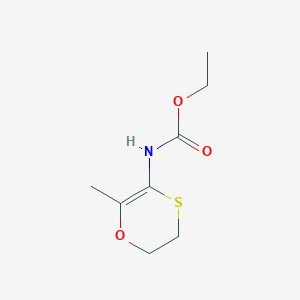
Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate is an organic compound belonging to the class of oxathiins This compound is characterized by its unique structure, which includes a 1,4-oxathiin ring fused with a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate typically involves the reaction of 2-methyl-5,6-dihydro-1,4-oxathiin-3-ylamine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiin ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the oxathiin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Carboxin: Another oxathiin derivative with similar structural features.
Methylethyl 2-chloro-5-[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino benzoate: Known for its antiviral activity.
Uniqueness: Ethyl (2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbamate stands out due to its unique combination of the oxathiin ring and carbamate group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88258-67-7 |
|---|---|
Fórmula molecular |
C8H13NO3S |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
ethyl N-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)carbamate |
InChI |
InChI=1S/C8H13NO3S/c1-3-11-8(10)9-7-6(2)12-4-5-13-7/h3-5H2,1-2H3,(H,9,10) |
Clave InChI |
OKWBFNOYGFVBOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=C(OCCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
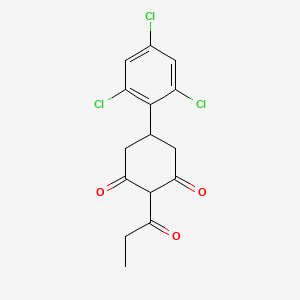


![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
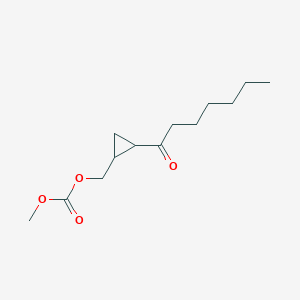
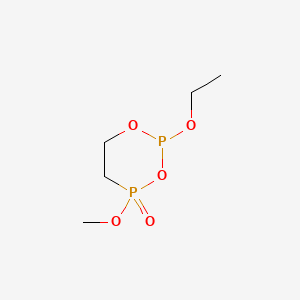
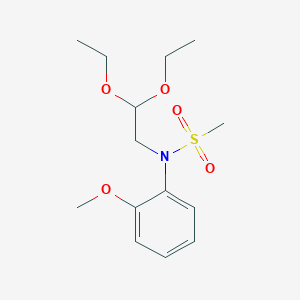

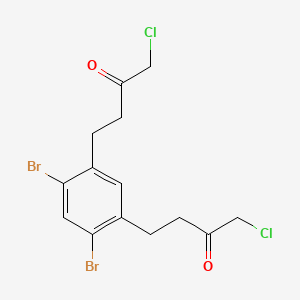
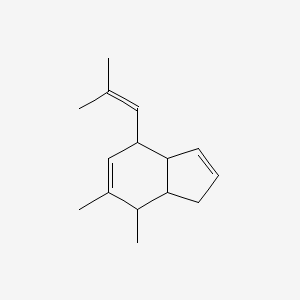
![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

